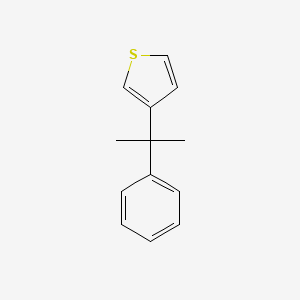

3-(1-Methyl-1-phenylethyl)thiophene

Description

Significance of Thiophene (B33073) Architectures in Advanced Chemical Sciences

Thiophene and its derivatives represent a cornerstone of heterocyclic chemistry, with their versatile electronic properties and reactivity making them indispensable in a multitude of scientific disciplines. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a critical pharmacophore in medicinal chemistry, contributing to the biological activity of numerous pharmaceuticals. uop.edu.pkgoogle.comechemi.com Its structural similarity to benzene (B151609) allows it to act as a bioisosteric replacement for phenyl groups in drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles. uop.edu.pk Beyond the realm of medicine, thiophene-based materials are at the forefront of materials science, finding applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. nist.gov The ability to readily functionalize the thiophene ring at various positions allows for the fine-tuning of its electronic and physical properties, making it a highly adaptable building block for complex molecular architectures. Current time information in Polk County, US.nih.gov

Academic Context and Research Trajectories of Complex Thiophene Conjugates

The academic exploration of thiophene derivatives is a vibrant and rapidly evolving field. Research efforts are often directed towards the synthesis of novel thiophene-containing polymers and conjugated systems with tailored optical and electronic properties. Current time information in Polk County, US.nih.gov The development of efficient synthetic methodologies, including cross-coupling reactions and direct C-H functionalization, has enabled the construction of increasingly complex and functional thiophene-based molecules. researchgate.net In medicinal chemistry, the focus remains on the design and synthesis of thiophene derivatives with enhanced therapeutic efficacy and reduced side effects for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. uop.edu.pkechemi.com

Scope of Academic Inquiry for 3-(1-Methyl-1-phenylethyl)thiophene

In stark contrast to the extensive body of research on many other thiophene derivatives, "this compound" (CAS Number: 54889-45-1) appears to be a compound that has received minimal attention within the academic community. A thorough review of scientific literature and patent databases reveals a significant lack of detailed research findings, physicochemical characterization, or specific applications for this particular molecule. While its basic chemical identifiers are available, in-depth studies detailing its synthesis, reactivity, and potential utility are not present in the public domain.

The absence of substantial research on this compound means that its specific contributions to the broader field of thiophene chemistry are, at present, unknown. Its unique substitution pattern, featuring a bulky 1-methyl-1-phenylethyl group at the 3-position of the thiophene ring, suggests potential for interesting steric and electronic properties. However, without experimental data, any discussion of its specific characteristics or potential applications would be purely speculative.

The following table provides the basic available information for the compound:

| Property | Value | Source |

| Chemical Name | This compound | ECHEMI |

| Synonym | 3-(2-phenylpropan-2-yl)thiophene | ECHEMI |

| CAS Number | 54889-45-1 | ECHEMI |

| Molecular Formula | C13H14S | ECHEMI |

| Molecular Weight | 202.32 g/mol | ECHEMI |

It is important to note that without dedicated academic research, a comprehensive and scientifically rigorous article on this compound that adheres to the requested detailed outline cannot be generated at this time. The scientific community has yet to publish in-depth studies that would provide the necessary information for such a piece.

Structure

3D Structure

Properties

CAS No. |

54889-45-1 |

|---|---|

Molecular Formula |

C13H14S |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

3-(2-phenylpropan-2-yl)thiophene |

InChI |

InChI=1S/C13H14S/c1-13(2,12-8-9-14-10-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

VDXKZQUERULALC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CSC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 1 Methyl 1 Phenylethyl Thiophene and Analogs

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of a molecule. For 3-(1-Methyl-1-phenylethyl)thiophene, the FT-IR spectrum is expected to exhibit a combination of bands corresponding to the thiophene (B33073) ring, the phenyl group, and the alkyl substituent.

The analysis of related compounds provides insight into the expected spectral features. For instance, the FT-IR spectrum of poly(3-methylthiophene) shows characteristic peaks for C-H stretching vibrations around 2850-2926 cm⁻¹, C=C stretching vibrations of the thiophene ring around 1483-1604 cm⁻¹, and C-S bond vibrations in the range of 640-925 cm⁻¹ researchgate.net. Aromatic compounds, such as those with a phenyl group, typically show =C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C-C stretching bands within the aromatic ring in the 1450-1600 cm⁻¹ region govinfo.gov.

Based on these analogs, the FT-IR spectrum of this compound would be predicted to show the following characteristic absorptions:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Phenyl Group | C-H Stretch | 3100-3000 |

| Thiophene Ring | C-H Stretch | ~3100 |

| Methyl Groups | C-H Stretch (asymmetric & symmetric) | 2985-2950 |

| Phenyl Group | C=C Stretch | 1600, 1580, 1500, 1450 |

| Thiophene Ring | C=C Stretch | ~1550-1400 |

| Methyl Groups | C-H Bend | ~1460, 1380 |

| Thiophene Ring | C-S Stretch | ~850-600 |

This table presents predicted data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the thiophene ring, the phenyl group, and the methyl groups.

The chemical shifts of protons on a thiophene ring are influenced by the substituent at the 3-position. For example, in 3-methylthiophene (B123197), the thiophene protons appear in the range of δ 6.75-7.05 ppm chemicalbook.com. The protons of a phenyl group typically resonate between δ 7.0 and 8.0 ppm, with the exact shifts depending on the substitution pattern. The methyl protons of the 1-methyl-1-phenylethyl group would be expected to appear as a singlet in the aliphatic region, likely around δ 1.5-2.0 ppm.

A predicted ¹H NMR data table for this compound is provided below:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.4 - 7.2 | Multiplet | 5H |

| Thiophene-H (C2, C4, C5) | 7.2 - 6.9 | Multiplet | 3H |

| Methyl-H | ~1.7 | Singlet | 6H |

This table contains predicted values based on data from analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. For thiophene itself, the carbons resonate at approximately δ 125 ppm hmdb.cachemicalbook.com. Substitution at the 3-position causes shifts in the signals of the thiophene carbons. For example, in 3-phenylthiophene, the thiophene carbons appear between δ 120 and 140 ppm, while the phenyl carbons are observed in a similar range chemicalbook.com. The quaternary carbon of the 1-methyl-1-phenylethyl group would likely appear around δ 40-50 ppm, and the methyl carbons would be found further upfield, typically below δ 30 ppm.

A predicted ¹³C NMR data table for this compound is as follows:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | ~148 |

| Thiophene C3 (substituted) | ~145 |

| Phenyl C (ortho, meta, para) | 128 - 125 |

| Thiophene C2, C4, C5 | 127 - 120 |

| Quaternary C | ~42 |

| Methyl C | ~29 |

This table contains predicted values based on data from analogous compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Liquid Chromatography-Mass Spectrometry (LC-MS), and Electrospray Ionization-Mass Spectrometry (ESI-MS) can provide highly accurate molecular weight information, often to within a few parts per million. This allows for the unambiguous determination of the elemental composition of a molecule.

For this compound (C₁₃H₁₄S), the exact mass can be calculated. The analysis of thiophene derivatives by techniques like LC-MS and ESI-MS is well-established for identifying and characterizing these compounds in various matrices nih.govnih.gov. MALDI-TOF is particularly useful for the analysis of polymers and larger molecules containing thiophene units nih.gov.

Upon ionization in the mass spectrometer, this compound would produce a molecular ion peak. Furthermore, the molecule would undergo fragmentation, breaking at its weakest bonds. A likely fragmentation pathway would involve the cleavage of the bond between the thiophene ring and the bulky 1-methyl-1-phenylethyl substituent, leading to the formation of a stable benzylic-type carbocation.

A predicted fragmentation pattern for this compound is outlined below:

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C₁₃H₁₄S]⁺ | ~202.08 |

| Loss of a methyl group | [C₁₂H₁₁S]⁺ | ~187.06 |

| Thienyl cation | [C₄H₃S]⁺ | ~83.00 |

| 1-Methyl-1-phenylethyl cation | [C₉H₁₁]⁺ | ~119.09 |

This table presents predicted fragmentation data based on the structure of the target compound and known fragmentation patterns of similar molecules.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, a three-dimensional model of the electron density can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. This technique was employed to unequivocally determine the molecular structure and stereochemistry of various thiophene derivatives. nih.govresearchgate.net For instance, the analysis of crystals of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives confirmed the E configuration of the imine double bond. nih.govresearchgate.net

The process involves mounting a suitable single crystal on a diffractometer. mdpi.com The crystal is then irradiated with a monochromatic X-ray beam, and the scattered diffraction patterns are collected on a detector. mdpi.com Software packages are used to integrate the diffraction peak intensities and correct for absorption effects, ultimately leading to the solution and refinement of the crystal structure. mdpi.commdpi.com

In a study of a 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, SC-XRD revealed that the compound crystallized in the monoclinic C2/c space group. mdpi.com Similarly, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was found to crystallize in the triclinic P-1 space group. mdpi.com These analyses provide precise unit cell parameters, including cell dimensions and angles, which define the crystal lattice. researchgate.netmdpi.com

The resulting structural data also elucidates intermolecular interactions that stabilize the crystal packing, such as hydrogen bonding and C-H···π interactions. acs.org While specific crystallographic data for this compound is not publicly available, the analysis of its analogs demonstrates the capability of SC-XRD to provide unambiguous structural confirmation.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (E)-3-amino-4-methyl-N'-(4-nitrobenzylidene)thiophene-2-carbohydrazide | Monoclinic | Cc | researchgate.net |

| 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | Monoclinic | C2/c | mdpi.com |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, specifically the transitions between different electronic energy levels. These techniques are fundamental for understanding the optical properties of compounds, which are crucial for applications in optoelectronics. aip.orgresearchgate.net

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, corresponding to the excitation of electrons from the ground state to higher energy states. The absorption spectrum provides information about the electronic structure of a molecule. aip.org For thiophene and its derivatives, these spectra are influenced by the extent of π-conjugation and the nature of substituents on the thiophene ring. aip.orgbiointerfaceresearch.com

The absorption spectra of a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes were studied in various solvents. biointerfaceresearch.com The position of the maximum absorption wavelength (λmax) was found to be sensitive to both the substituent at the 2-position of the thiophene ring and the polarity of the solvent. biointerfaceresearch.com For example, introducing an electron-withdrawing benzoyl group resulted in a bathochromic (red) shift, moving the absorption to longer wavelengths, while a cyano group caused a hypsochromic (blue) shift to shorter wavelengths. biointerfaceresearch.com This demonstrates the ability to tune the optical properties of thiophene derivatives through chemical modification.

| Compound (Substituent at position 2) | λmax in Methanol (nm) | λmax in Chloroform (nm) | λmax in DMF (nm) |

|---|---|---|---|

| -COOEt | 486 | 502 | 626 |

| -CN | 490 | 505 | 630 |

| -CONH2 | 498 | 508 | 648 |

| -COPh | 502 | 512 | 654 |

Spectrofluorimetry

Spectrofluorimetry measures the fluorescence emission from a sample after it has been excited by UV or visible light. This technique provides information about the excited state properties of a molecule, including its fluorescence quantum yield and lifetime. rsc.org While thiophene itself has weak emission, its derivatives can be highly emissive. researchgate.net

Studies on naphthalene-oligothiophene derivatives have shown that increasing the number of thiophene units leads to an increase in fluorescence efficiency. rsc.org This is attributed to a decrease in the rate of non-radiative internal conversion, allowing more of the excited state energy to be released as light. rsc.org The main deactivation pathway for the excited state in these molecules was identified as intersystem crossing to the triplet state. rsc.org

In another example, comparing benzene (B151609) and thiophene to benzo[b]thiophene demonstrates how fusing the rings creates a more emissive molecule. researchgate.net The fluorescence properties of thiophene-based systems are highly dependent on their chemical structure, and modifications such as introducing different functional groups or extending the conjugated system can significantly alter their emission characteristics. rsc.orgnih.gov

Thermal Analysis for Material Stability

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability and upper use temperature of materials, which is particularly important for applications like organic electronics where materials can be subjected to heat during processing or operation. mdpi.comwikipedia.org

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org A plot of mass versus temperature, known as a TGA curve, reveals the temperatures at which the material decomposes. wikipedia.org The first derivative of this curve, the DTG curve, shows the rate of mass loss and helps to pinpoint the precise temperatures of decomposition events. wikipedia.org

TGA studies on various thiophene-based polymers and small molecules have been conducted to assess their thermal stability. For example, newly synthesized benzo[b]thieno[2,3-d]thiophene derivatives showed high decomposition temperatures, indicating good thermal stability. researchgate.net Similarly, thienothiophene-based copolymers exhibited decomposition temperatures (defined as 5% weight loss) typically above 300°C, suggesting they have a broad processing window. mdpi.comresearchgate.net This high thermal stability is a desirable characteristic for organic semiconductor materials.

| Copolyester | Td,5% (°C) |

|---|---|

| PHS20 | 347 |

| PHS40 | 355 |

| PHS60 | 360 |

| PHS80 | 365 |

| PHS90 | 368 |

Computational and Theoretical Investigations of 3 1 Methyl 1 Phenylethyl Thiophene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the distribution of electrons within a molecule and how this influences its chemical behavior.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It has been successfully applied to various thiophene (B33073) derivatives to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov For instance, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), have been employed to study thiophene sulfonamide derivatives and other substituted thiophenes. nih.govrsc.org These studies demonstrate that DFT can accurately predict molecular geometries, such as bond lengths and angles, which are often in good agreement with experimental data. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.com

For various thiophene derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels and the corresponding energy gap. rsc.orgmdpi.com For example, in a study of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44 to 4.65 eV, indicating their relative stabilities. rsc.org In another study on thiophene-based organic molecules, the HOMO and LUMO energies were calculated to assess their potential as donor materials in photovoltaic cells. psu.edu For 3-(1-methyl-1-phenylethyl)thiophene, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, while the LUMO may have contributions from both the thiophene and phenyl rings. The precise energy levels would be influenced by the electronic effects of the substituent.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiophenes (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene Derivative A | -5.50 | -1.50 | 4.00 |

| Thiophene Derivative B | -5.75 | -1.25 | 4.50 |

| Thiophene Derivative C | -5.40 | -1.80 | 3.60 |

Note: This table presents illustrative data based on typical values found for substituted thiophenes in the literature and does not represent actual calculated values for this compound.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For thiophene and its derivatives, the MEP map typically shows a region of negative potential associated with the sulfur atom's lone pairs and the π-system of the ring, making these sites susceptible to electrophilic attack. In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP map was used to identify the electron-rich and electron-poor regions, with the negative potential localized on electronegative atoms. nih.gov For this compound, the MEP map would likely highlight the thiophene ring as a region of high electron density. The phenyl group would also exhibit characteristic regions of negative potential above and below the plane of the ring associated with its π-electrons.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. youtube.com It is less computationally intensive than quantum mechanical methods, making it suitable for studying large molecules and their conformational landscapes. Molecular dynamics (MD) simulations use these principles to simulate the movement of atoms and molecules over time, providing insights into dynamic processes. rsc.org

Molecular mechanics has been used to study the interaction of thiophene with catalyst surfaces, such as molybdenum disulfide. rsc.orgpsu.edu These studies help in understanding the binding modes and orientations of thiophene at active sites. rsc.orgpsu.edu While no specific molecular mechanics or dynamics simulations for this compound were found, these methods would be highly applicable. For instance, MD simulations could be used to explore the conformational flexibility of the 1-methyl-1-phenylethyl substituent, including the rotation around the single bond connecting it to the thiophene ring. This would provide information on the accessible conformations and their relative energies. Ab initio molecular dynamics has also been employed to investigate the relaxation pathways of photoexcited thiophene, revealing processes like ring-opening. rsc.org

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions. DFT-based reactivity descriptors, such as local softness and electronegativity, can be used to rationalize and predict the outcomes of reactions like radical additions and hydrogen abstractions. acs.org The analysis of frontier molecular orbitals (HOMO and LUMO) also provides a qualitative understanding of reactivity, as reactions often occur between the HOMO of one molecule and the LUMO of another. mdpi.com

For thiophene derivatives, their reactivity towards electrophilic substitution is a key characteristic. nih.gov The positions of substitution are influenced by the electronic effects of the substituents already present on the ring. nih.gov Computational studies can predict the most likely sites for electrophilic attack by analyzing the charge distribution and the localization of the HOMO. For this compound, the bulky alkyl group at the 3-position would sterically hinder attack at the adjacent 2- and 4-positions. Electronically, the alkyl group is weakly electron-donating, which would activate the thiophene ring towards electrophilic substitution, primarily at the 5-position and to a lesser extent at the 2-position. DFT calculations of the MEP and Fukui functions could provide a more quantitative prediction of the regioselectivity of such reactions.

Conformational Analysis and Molecular Geometry

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net Understanding the conformational preferences of a molecule is crucial as it can significantly impact its physical and biological properties.

For this compound, the key conformational flexibility arises from the rotation around the C-C bond connecting the thiophene ring and the quaternary carbon of the substituent. The relative orientation of the phenyl group with respect to the thiophene ring will define different conformers. DFT calculations are a powerful tool for performing conformational analysis, allowing for the determination of the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net Studies on other substituted thiophenes have shown that DFT can accurately predict the most stable conformations. researchgate.net For this compound, steric hindrance between the phenyl group and the thiophene ring, as well as potential weak intramolecular interactions, would govern the conformational landscape.

Table 2: Key Geometric Parameters for a Representative Substituted Thiophene (Illustrative Data)

| Parameter | Value |

| C-S Bond Length (Å) | 1.72 |

| C=C Bond Length (Å) | 1.37 |

| C-C Bond Length (Å) | 1.42 |

| Dihedral Angle (Substituent-Ring) (°) | 45 |

Note: This table presents illustrative data based on typical values found for substituted thiophenes in the literature and does not represent actual calculated values for this compound.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The utility of thiophene (B33073) and its derivatives in organic electronics stems from the electron-rich nature of the thiophene ring, which facilitates charge transport. However, there is no available research data to suggest that 3-(1-Methyl-1-phenylethyl)thiophene has been specifically synthesized or tested for these applications.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, various polythiophenes and small molecule thiophene-containing compounds are utilized as hole transport layers or as part of the emissive layer. The molecular structure is critical for achieving high efficiency and stability. There are no published studies that incorporate this compound into OLED device architectures.

Organic Field-Effect Transistors (OFETs)

The performance of OFETs relies heavily on the ability of the organic semiconductor to form well-ordered, crystalline thin films for efficient charge mobility. While numerous poly(3-alkylthiophene)s have been studied, there is no literature available on the synthesis or characterization of polymers derived from this compound or the use of the monomer itself in OFETs. Research on related structures, such as poly[(3-alkylthio)thiophene]s, has been conducted to understand the impact of different side chains on device performance.

Photovoltaic Systems (e.g., Organic Solar Cells, Dye-Sensitized Solar Cells)

Thiophene derivatives are a cornerstone of organic photovoltaic research, often acting as the electron-donating component in the active layer of organic solar cells. The specific properties of the substituent on the thiophene ring can influence the material's absorption spectrum, energy levels, and morphology. For instance, 3-methylthiophene (B123197) has been investigated as a sustainable solvent for the fabrication of high-performance organic solar cells. nih.govresearchgate.net However, no photovoltaic performance data or research mentions the use of this compound.

Electrochromic Devices

Electrochromic materials change their optical properties in response to an applied voltage. Polythiophenes, such as poly(3-methylthiophene), are known for their electrochromic behavior. researchgate.net The substituent at the 3-position of the thiophene ring plays a crucial role in determining the color, switching speed, and stability of the resulting polymer. There is currently no research investigating the electrochromic properties of polymers derived from this compound.

Functional Polymers and Covalent Organic Frameworks (COFs)

The polymerization of thiophene monomers is a common strategy to create functional polymers for a variety of applications. Similarly, thiophene-based building blocks are used in the synthesis of COFs, which are crystalline porous polymers with potential applications in electronics and catalysis. nih.govnih.gov The structure of the monomeric unit is a key determinant of the final properties of the polymer or framework. There are no reports on the use of this compound as a monomer in the synthesis of either functional polymers or COFs.

Design of Materials with Tunable Electronic Properties

The design of novel organic materials with tailored electronic properties is a major goal in materials science. This is often achieved by modifying the chemical structure of known building blocks, such as thiophene. The introduction of different functional groups allows for the fine-tuning of properties like the HOMO/LUMO energy levels, bandgap, and charge carrier mobility. While the 1-methyl-1-phenylethyl group would be expected to influence these properties due to its steric and electronic effects, the scientific community has not yet reported on the synthesis and characterization of this compound for this purpose.

Coordination Chemistry and Catalytic Applications

Ligand Design and Synthesis

The design and synthesis of ligands are foundational to the development of novel metal complexes with specific catalytic activities. The thiophene (B33073) moiety is a versatile scaffold for creating ligands due to its electronic properties and the ability to be functionalized at various positions. researchgate.netderpharmachemica.com

Thiophene and its derivatives are highly effective ligands in coordination chemistry. longdom.org The sulfur atom within the thiophene ring possesses lone pairs of electrons that can coordinate with a wide range of transition metals. longdom.orgresearchgate.net This coordination is fundamental to their role in catalysis. The electronic nature of the thiophene ring, which is more electron-rich than benzene (B151609), influences the properties of the resulting metal complexes. longdom.org

The synthesis of thiophene-based ligands can be achieved through various organic reactions, allowing for precise control over the ligand's steric and electronic properties. derpharmachemica.comscribd.com Functional groups can be introduced onto the thiophene ring to create bidentate, tridentate, or polydentate ligands, which can form stable chelate complexes with metal centers. nih.govnih.gov For instance, Schiff base ligands derived from thiophene precursors have been shown to coordinate with metals like copper(II), cobalt(II), nickel(II), and zinc(II) in a tridentate fashion. nih.gov Similarly, thiophene-dithiolene ligands form complexes with transition metals, exhibiting rich redox chemistry due to the "non-innocent" nature of the dithiolene moiety. researchgate.net The stability and reactivity of these metal complexes are highly dependent on the nature and position of the substituents on the thiophene ring. up.ac.za

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Thiophene provides a robust framework for the synthesis of chiral ligands. nih.govresearchgate.netkoreascience.kr By attaching chiral auxiliaries to the thiophene ring, C₂-symmetric ligands such as bis(oxazolinyl)thiophenes and bis(imidazolinyl)thiophenes can be synthesized. nih.gov These ligands have been successfully employed in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov

Another approach involves creating chiral Schiff base ligands from thiophene aldehydes and chiral amino alcohols. researchgate.netkoreascience.kr These ligands, in complex with metals like vanadium, have shown to be effective catalysts for the asymmetric oxidation of sulfides. researchgate.netkoreascience.kr The stereogenic center can also be incorporated into a side chain attached to the thiophene ring, as seen in polythiophenes functionalized with a chiral sulfoxide (B87167) group. rsc.org The specific architecture of the chiral ligand dictates the stereochemical outcome of the catalyzed reaction.

Table 1: Examples of Chiral Thiophene-Based Ligands and Their Applications

| Ligand Type | Chiral Source | Metal | Application | Reference |

| 2,5-bis(oxazolinyl)thiophene | Chiral amino alcohols | Cu(II) | Asymmetric Friedel-Crafts alkylation | nih.gov |

| Chiral Schiff Base | (S)-t-leucinol | V | Asymmetric sulfide (B99878) oxidation | researchgate.netkoreascience.kr |

| Chiral Schiff Base | (1R,2S)-1-amino-2-indanol | V | Asymmetric sulfide oxidation | researchgate.netkoreascience.kr |

Catalytic Performance and Reaction Mechanism Studies

The performance of catalysts derived from thiophene-based ligands has been investigated in several important organic transformations. The electronic and steric properties of the thiophene ligand play a critical role in determining the catalyst's activity, selectivity, and stability.

Thiophene-based ligands have been incorporated into late transition metal complexes for olefin polymerization. mdpi.com For example, ruthenium complexes bearing unsymmetrical N-heterocyclic carbene (NHC) ligands with a thiophene substituent have been synthesized and evaluated as catalysts for olefin metathesis reactions, such as ring-closing metathesis (RCM). nih.govresearchgate.net While their general reactivity might be lower than some benchmark catalysts, they can exhibit high selectivity in specific applications like the self-cross metathesis of α-olefins. researchgate.net

In some systems, the thiophene ring itself can participate in the catalytic cycle. For instance, the C-H activation of thiophene has been observed as a chain-transfer mechanism in ethylene (B1197577) polymerization catalyzed by certain organometallic complexes, leading to the formation of thienyl-capped polyethylene. rug.nl Efforts have also been made to develop one-pot methods for synthesizing olefin/thiophene block copolymers, though challenges remain in managing the compatibility of the different polymerization mechanisms. umich.edu

Table 2: Performance of a Ruthenium Catalyst with a Thiophene-Based NHC Ligand in Ring-Closing Metathesis (RCM)

| Substrate | Catalyst Loading (mol%) | Solvent | Conversion (%) | Reference |

| Diethyl diallylmalonate | 0.1 | Toluene | >98 | researchgate.net |

| N,N-diallyl-4-methylbenzenesulfonamide | 0.1 | Toluene | >98 | researchgate.net |

Asymmetric Oxidation Reactions (e.g., Sulfide Oxidation)

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a significant transformation, as chiral sulfoxides are important intermediates in the synthesis of pharmaceuticals. researchgate.netkoreascience.kr Vanadium complexes of chiral Schiff base ligands derived from 3-hydroxythiophene-2-carbaldehyde (B3269524) have been shown to catalyze the oxidation of sulfides using hydrogen peroxide as a "green" oxidant. researchgate.netkoreascience.kr These catalytic systems can achieve good yields and moderate to good enantioselectivities. koreascience.kr The mechanism is believed to involve the formation of a vanadium-peroxo complex as the active oxidizing species. The enantioselectivity of the reaction is controlled by the chiral environment created by the ligand around the metal center.

Table 3: Vanadium-Catalyzed Asymmetric Oxidation of Thioanisole

| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Based on (S)-t-leucinol | 89 | 79 | koreascience.kr |

| Based on (1R,2S)-1-amino-2-indanol | 85 | 68 | koreascience.kr |

C-H Activation Catalysis

Direct C-H bond activation and functionalization represent a powerful strategy in organic synthesis for its atom economy. Thiophene is a common substrate in studies of C-H activation due to the different reactivities of its C-H bonds. nih.govnih.govmdpi.com Palladium-catalyzed C-H arylation of thiophenes has been a particular area of focus. nih.govacs.org

A key challenge in the C-H functionalization of substituted thiophenes is controlling the regioselectivity (i.e., at which position the functionalization occurs). Research has shown that the choice of ligand coordinated to the palladium catalyst can dramatically influence the outcome. For example, in the arylation of 3-substituted thiophenes, the use of a 2,2'-bipyridyl ligand can favor functionalization at the C5 position, while a bulky phosphine (B1218219) ligand can direct the reaction to the C2 position. nih.gov Mechanistic studies suggest that different reaction pathways, such as a metalation/deprotonation pathway or a Heck-type arylation mechanism, can be favored depending on the ligand, thus controlling the regioselectivity. nih.gov Gold(I) complexes have also been shown to catalyze the C-H activation of bromothiophenes, which can then undergo transmetalation with palladium catalysts for cross-coupling reactions. nih.gov

Development of Homogeneous and Heterogeneous Catalytic Systems

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific applications of 3-(1-Methyl-1-phenylethyl)thiophene in the development of homogeneous and heterogeneous catalytic systems. While the broader class of thiophene-containing ligands has been explored for its utility in coordination chemistry and catalysis, specific data on the catalytic activity of this particular compound is not presently available in published research.

Thiophene and its derivatives are known to coordinate with a variety of transition metals, acting as ligands in catalyst design. This interaction is typically through the sulfur atom or via η⁵-coordination of the thiophene ring. These organometallic complexes have found applications in various catalytic transformations. However, the influence of the bulky 1-methyl-1-phenylethyl substituent at the 3-position of the thiophene ring on its coordination behavior and subsequent catalytic performance has not been specifically investigated or reported.

The development of homogeneous catalytic systems often involves the synthesis of well-defined metal complexes with tailored ligands to control activity and selectivity. For thiophene-based ligands, this can involve their use in cross-coupling reactions, hydrodesulfurization, and polymerization.

In the realm of heterogeneous catalysis, thiophene derivatives can be immobilized on solid supports to create robust and recyclable catalysts. These systems are advantageous for industrial processes due to their ease of separation from the reaction products.

Despite these general principles, the absence of specific research on This compound means that no detailed findings on its role in either homogeneous or heterogeneous catalysis can be presented. There are no available studies detailing its use in specific catalytic reactions, nor are there data on reaction yields, selectivity, or catalyst stability. Consequently, the creation of data tables summarizing such research is not possible at this time. Further research would be necessary to elucidate the potential of This compound as a ligand in the design of novel catalytic systems.

Future Research Directions and Interdisciplinary Outlook

Emerging Synthetic Paradigms

The synthesis of functionalized thiophenes has been a subject of extensive research, leading to the development of numerous synthetic methodologies. nih.gov Future research on 3-(1-Methyl-1-phenylethyl)thiophene is expected to leverage and advance these synthetic paradigms to create a diverse library of derivatives with precisely controlled functionalities.

Direct C-H Functionalization: Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex organic molecules. acs.org Future synthetic efforts could focus on the direct arylation, alkenylation, or alkynylation of the C2, C4, and C5 positions of the this compound core. This approach would bypass the need for pre-functionalized starting materials, offering a more atom-economical and environmentally benign synthetic route. researchgate.net

Flow Chemistry and Automated Synthesis: The integration of flow chemistry and automated synthesis platforms can accelerate the synthesis and optimization of this compound derivatives. These technologies enable precise control over reaction parameters, rapid reaction screening, and scalable synthesis, which are crucial for the development of new materials for high-throughput screening in various applications.

| Synthetic Method | Potential Advantages for this compound Derivatives | Key Research Focus |

| Direct C-H Functionalization | Atom economy, reduced synthetic steps, access to novel derivatives. | Development of selective catalysts for functionalization at specific positions of the thiophene (B33073) ring. |

| Multicomponent Reactions | High efficiency, molecular diversity from simple precursors. | Design of new MCRs to incorporate the this compound scaffold. |

| Flow Chemistry | Scalability, precise reaction control, rapid optimization. | Adaptation of existing synthetic routes to continuous flow processes for large-scale production. |

Advanced Characterization Techniques Integration

A comprehensive understanding of the structure-property relationships of this compound and its derivatives is paramount for their rational design and application. The integration of advanced characterization techniques will be instrumental in elucidating their molecular and supramolecular structures, as well as their electronic and photophysical properties.

Solid-State NMR and X-ray Diffraction: For materials science applications, the solid-state packing of molecules is a critical determinant of their performance. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction will be essential for determining the precise molecular arrangement, intermolecular interactions, and the influence of the bulky 1-methyl-1-phenylethyl substituent on the crystal packing. kpi.uanih.gov

Advanced Spectroscopic Techniques: A combination of steady-state and time-resolved spectroscopic techniques, such as UV-Vis absorption, photoluminescence, and transient absorption spectroscopy, will be employed to probe the electronic transitions and excited-state dynamics of newly synthesized derivatives. researchgate.net These studies will provide insights into their potential for optoelectronic applications.

Scanning Probe Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide nanoscale information on the morphology and electronic properties of thin films and self-assembled monolayers of this compound-based materials. This will be crucial for understanding their performance in electronic devices.

Novel Material Science Applications and Device Integration

The unique structural features of this compound make it a promising candidate for various applications in material science, particularly in the field of organic electronics. nbinno.comcnr.itresearchgate.net

Organic Field-Effect Transistors (OFETs): The bulky substituent in this compound is expected to enhance the solubility of its polymeric derivatives, facilitating solution-based processing of thin films for OFETs. Future research will focus on synthesizing polymers of this compound and evaluating their charge transport properties in transistor devices.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are known for their tunable emission properties. rsc.org By functionalizing the this compound core with various chromophores, it may be possible to develop new emissive materials for OLEDs with improved efficiency and color purity.

Organic Photovoltaics (OPVs): In OPVs, the morphology of the active layer is critical for efficient charge separation and transport. The sterically demanding 1-methyl-1-phenylethyl group could be exploited to control the morphology of bulk heterojunction solar cells, potentially leading to improved device performance. researchgate.net

| Application | Potential Role of this compound | Research Objective |

| Organic Field-Effect Transistors (OFETs) | Enhancing solubility and processability of semiconducting polymers. | Synthesize and characterize polymers for high charge carrier mobility. |

| Organic Light-Emitting Diodes (OLEDs) | Serving as a core for developing new emissive materials. | Design derivatives with high photoluminescence quantum yields and tunable emission colors. |

| Organic Photovoltaics (OPVs) | Controlling the morphology of the active layer in solar cells. | Investigate its use as a donor or acceptor component to optimize device efficiency. |

Continued Exploration in Catalysis and Ligand Design

Thiophene-containing molecules have been utilized as ligands in coordination chemistry and catalysis. nih.govfrontiersin.org The electronic and steric properties of this compound suggest its potential in these areas.

Homogeneous Catalysis: The thiophene sulfur atom can coordinate to metal centers, and the bulky substituent could create a specific steric environment around the metal, influencing the selectivity of catalytic reactions. Future work could involve the synthesis of metal complexes with this compound-based ligands and their evaluation in various catalytic transformations.

Porous Materials: Thiophene derivatives can be used as building blocks for the construction of porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). mdpi.com The rigid and bulky nature of the 1-methyl-1-phenylethyl group could lead to the formation of robust frameworks with high porosity and surface area, which are desirable for applications in gas storage, separation, and heterogeneous catalysis.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational modeling with experimental research is a powerful strategy to accelerate the discovery and development of new materials. nih.govorientjchem.org This synergistic approach will be vital for unlocking the full potential of this compound.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the geometric, electronic, and optical properties of this compound and its derivatives. mdpi.comresearchgate.net These theoretical predictions can guide the rational design of new molecules with desired properties, thereby saving significant experimental effort.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and self-assembly behavior of this compound-based materials in solution and in the solid state. This information is crucial for understanding the processing-structure-property relationships of these materials.

Data-Driven Materials Discovery: By combining computational data with experimental results, machine learning models can be developed to predict the properties of new this compound derivatives. This data-driven approach has the potential to significantly accelerate the discovery of high-performance materials for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-methyl-1-phenylethyl)thiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Grignard reactions are widely used for alkylation of thiophene derivatives. For example, reacting 3-methyl thiophene with iso-propylmagnesium chloride in THF at controlled temperatures (below 30°C) followed by quenching and purification via flash chromatography (7:3 hexane-MTBE) yields ~67% product. Solvent choice (e.g., THF vs. 2-MeTHF) significantly impacts reaction efficiency and safety . Optimizing stoichiometry of Grignard reagents and controlling reaction time (e.g., 24 h reflux) can mitigate side reactions.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in substituted thiophene derivatives?

- Methodological Answer : H NMR is critical for confirming substitution patterns. For instance, the tert-butyl group in this compound produces distinct singlet peaks at δ ~1.3–1.5 ppm for methyl protons. C NMR identifies aromatic carbons (δ ~120–140 ppm) and quaternary carbons (δ ~50–60 ppm). High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization confirms molecular ion peaks (e.g., [M+H] at m/z 230.1042 for CHS) .

Q. What solvent systems enhance reaction reproducibility in thiophene functionalization?

- Methodological Answer : Hybrid solvent systems like 2-MeTHF/toluene (4:1) improve solubility of polar intermediates while maintaining reaction kinetics. Evidence shows 2-MeTHF outperforms THF in Grignard reactions due to higher boiling points (80°C vs. 66°C) and reduced toxicity . For purification, silica gel chromatography with hexane-MTBE gradients minimizes co-elution of byproducts.

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For thiophene derivatives, HOMO energies typically range from -5.2 to -5.8 eV, indicating moderate electron-donating capacity. Molecular dynamics (MD) simulations in explicit solvents (e.g., chloroform) model aggregation behavior, critical for optoelectronic applications .

Q. What experimental and theoretical contradictions arise in characterizing steric effects of the 1-methyl-1-phenylethyl substituent?

- Methodological Answer : X-ray crystallography often reveals unexpected torsional angles between the thiophene ring and substituent due to steric hindrance, conflicting with gas-phase DFT geometries. For example, crystallographic data may show a 15° deviation from calculated planar structures, requiring dispersion-corrected DFT (e.g., ωB97X-D) for accurate modeling .

Q. How do substituent electronic effects influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing nature of the thiophene sulfur atom directs cross-coupling to the 2-position. However, bulky 1-methyl-1-phenylethyl groups at the 3-position can sterically block catalytic sites, reducing yields. Screening Pd catalysts (e.g., Pd(PPh) vs. Pd(OAc)) and bases (KCO vs. CsCO) optimizes coupling efficiency .

Q. What mechanistic insights explain side reactions during thiophene alkylation?

- Methodological Answer : Competing Friedel-Crafts alkylation can occur if Lewis acids (e.g., AlCl) are present, forming carbocation intermediates. Monitoring via F NMR (if fluorinated analogs are used) or quenching with DO identifies protonation pathways. Kinetic studies under inert atmospheres (N/Ar) suppress oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.